molecular formula C8H9BrO B1273047 3-Bromophenethyl alcohol CAS No. 28229-69-8

3-Bromophenethyl alcohol

Cat. No. B1273047
CAS RN: 28229-69-8
M. Wt: 201.06 g/mol
InChI Key: PTTFLKHCSZSFOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols as a novel annulating reagent is described, where a palladium complex catalyzes the reaction . Similarly, the synthesis of a natural product starting from a brominated methanol derivative is achieved in five steps . These studies indicate that brominated alcohols, such as 3-Bromophenethyl alcohol, could be used as intermediates in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a brominated derivative was determined by X-ray crystallographic analysis . This suggests that the molecular structure of 3-Bromophenethyl alcohol could also be analyzed using similar methods to understand its conformation and stereochemistry.

Chemical Reactions Analysis

Brominated alcohols participate in various chemical reactions. The carbonylative cyclization of 3-bromoallyl alcohols to produce furan-2(5H)-ones is one such reaction, facilitated by a palladium catalyst . Additionally, the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to form new chromophores indicates the reactivity of brominated compounds in cyclization reactions . These examples demonstrate the potential reactivity of 3-Bromophenethyl alcohol in forming cyclic structures and other complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite diverse. For instance, the thermal stability of a brominated indole derivative was studied, showing good stability up to 215°C . The introduction of amino alcohols in the ring-opening reaction of a brominated thiophene dioxide was investigated, which could be relevant to understanding the reactivity of 3-Bromophenethyl alcohol with nucleophiles . The third-order nonlinear optical properties of a brominated subphthalocyanine complex were also studied, indicating the potential for such compounds in material science applications .

Scientific Research Applications

3-Bromophenethyl alcohol is a derivative of phenethyl alcohol . It’s used as a starting material in the synthesis of its mesylate derivative (m -Br-C6H4CH2CH2OMs) by treatment with mesyl chloride . This compound could be used in various organic synthesis procedures, contributing to the development of new molecules for research and industrial applications.

  • Synthesis of Mesylate Derivative

    • Application : 3-Bromophenethyl alcohol can be used as a starting material in the synthesis of its mesylate derivative (m -Br-C6H4CH2CH2OMs) by treatment with mesyl chloride .
    • Method : The process involves treating 3-Bromophenethyl alcohol with mesyl chloride to obtain the mesylate derivative .
    • Outcome : The resulting mesylate derivative can be used in various organic synthesis procedures, contributing to the development of new molecules for research and industrial applications .
  • Thermophysical Property Datafile

    • Application : The thermophysical properties of 3-Bromophenethyl alcohol can be studied for applications in process simulators, such as Aspen Plus .
    • Method : This involves measuring the enthalpy of vaporization at boiling point .
    • Outcome : The data obtained can be used to understand the behavior of the compound under different conditions, which is useful in various industrial processes .
  • Synthesis of Mesylate Derivative

    • Application : 3-Bromophenethyl alcohol can be used as a starting material in the synthesis of its mesylate derivative (m -Br-C6H4CH2CH2OMs) by treatment with mesyl chloride .
    • Method : The process involves treating 3-Bromophenethyl alcohol with mesyl chloride to obtain the mesylate derivative .
    • Outcome : The resulting mesylate derivative can be used in various organic synthesis procedures, contributing to the development of new molecules for research and industrial applications .
  • Thermophysical Property Datafile

    • Application : The thermophysical properties of 3-Bromophenethyl alcohol can be studied for applications in process simulators, such as Aspen Plus .
    • Method : This involves measuring the enthalpy of vaporization at boiling point .
    • Outcome : The data obtained can be used to understand the behavior of the compound under different conditions, which is useful in various industrial processes .

properties

IUPAC Name

2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTFLKHCSZSFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370116
Record name 3-Bromophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenethyl alcohol

CAS RN

28229-69-8
Record name 3-Bromophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromophenylacetic acid (10 g, 46.5 mmol) in tetrahydrofuran (100 ml) at 0° C. was added diborane (70 ml, 1.0 M solution in tetrahydrofuran). The reaction mixture was allowed to warm to room temperature. After 16 h, the reaction mixture was cooled to 0°C. and water was added dropwise (50 ml). The organic layer was separated and washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (elution gradient: 40-60% ethyl acetate/hexane) to give 3-(2-hydroxyethyl)bromobenzene (9.0 g).
Quantity
10 g
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reactant
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70 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-(3-bromophenyl)acetic acid (10.0 g, 0.046 mol) in THF (150 mL), 1 M BH3-THF (100 mL, 100 mmol) was dropwise added at RT. The mixture was stirred overnight, concentrated, diluted with H2O (100 mL), and extracted with EtOAc (100 m×3). The combined organic layers were washed with H2O and brine, dried over Na2SO4, filtered, and concentrated to afford the crude product 2-(3-bromophenyl)ethanol (9.0 g, 97%) as a colorless oil, which was directly used for next step without further purification. MS (ES+) C8H9BrO requires: 200, 202 found: 201 [M+H]+, 203 [M+2+H]+(1:1).
Quantity
10 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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Quantity
150 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Borane-dimethylsulphide complex (2.0M in THF, 49 ml) was added dropwise to a stirred solution of 3-bromostyrene (10 g, 55 mmol) in THF (130 ml) at 0° C. and the solution was stirred for 3 h at room temperature. 10% Aqueous sodium hydroxide was added cautiously, followed by hydrogen peroxide (30% wt. solution in water, 6 ml) dropwise. After a further 16 h, the mixture was diluted with water, extracted twice with ethyl acetate, the combined extracts washed with saturated sodium bisulphite solution and saturated sodium chloride solution, dried over sodium sulphate and evaporated to give a colourless oil. Purification by flash chromatography, eluting with 30% diethyl ether/hexane gave a colourless oil, [M+Si(CH3)3 derivative]+ 272.
Quantity
49 mL
Type
reactant
Reaction Step One
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10 g
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reactant
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Quantity
130 mL
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solvent
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromophenethyl alcohol
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3-Bromophenethyl alcohol
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3-Bromophenethyl alcohol
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3-Bromophenethyl alcohol

Citations

For This Compound
7
Citations
RE Buckles, JE Maurer - The Journal of Organic Chemistry, 1953 - ACS Publications
… The photobromination of phenethyl formate followed by methanolysis of the brominated ester gave rise to a 56 % yield of¡3-bromophenethyl alcohol which was probably contaminated …
Number of citations: 12 pubs.acs.org
A Tam, RT Raines - Bioorganic & medicinal chemistry, 2009 - Elsevier
… Although (3-bromobenzyl)dimethylamine (9) was available from commercial sources, bromide 6 was accessible from 3-bromophenethyl alcohol through the displacement of its …
Number of citations: 44 www.sciencedirect.com
J Eljo - 2018 - uwspace.uwaterloo.ca
Many hypervalent iodine compounds are used as versatile reagents in synthetic organic chemistry. Hypervalent iodine reagents are capable of oxidizing trivalent phosphorus …
Number of citations: 4 uwspace.uwaterloo.ca
R Alonso, A Caballero, PJ Campos, MA Rodríguez - Tetrahedron, 2010 - Elsevier
… The hydroxy group of commercial 3-bromophenethyl alcohol was protected by reaction with tert-butyl(chloro)dimethylsilane (TBDMS-Cl) and treated with trimethyl borate and t-BuLi to …
Number of citations: 59 www.sciencedirect.com
CF Logan - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
Y Zhang - 2021 - research-repository.st-andrews.ac …
… Firstly 3-bromophenethyl alcohol 61 reacted with dichlorophenylboronic acid to afford the desired compound 66, however, the final product was mixed with unknown byproducts (…
M Berube, F Kamal, J Roy, D Poirier - Synthesis, 2006 - thieme-connect.com
… To a solution of 3-bromophenethyl alcohol (688 mg, 3.42 mmol) in anhyd CH 2 Cl 2 (43 mL) at 0 C under argon was added Ph 3 P (1.79 g, 6.84 mmol) and CBr 4 (2.27 g, 6.84 mmol). …
Number of citations: 15 www.thieme-connect.com

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